beta-Bromostyrene chemical structure and properties
beta-Bromostyrene chemical structure and properties
An In-depth Technical Guide to beta-Bromostyrene
Introduction
Beta-bromostyrene, with the chemical formula C₈H₇Br, is an organic compound that serves as a crucial intermediate in organic synthesis.[1] It is characterized by a phenyl group attached to a vinyl bromide. The position of the bromine atom on the double bond significantly influences its reactivity, making it a versatile building block for a wide array of more complex molecules.[1][2] Beta-bromostyrene is utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] The compound exists as two geometric isomers, (E)- and (Z)-beta-bromostyrene, due to the restricted rotation around the carbon-carbon double bond.[4]
Chemical Structure and Isomerism
The chemical structure of beta-bromostyrene consists of a benzene ring bonded to a bromoethenyl group. The key structural feature is the carbon-carbon double bond, which gives rise to stereoisomerism.
E/Z Isomerism
E/Z isomerism is a form of stereoisomerism that occurs in alkenes with two different substituent groups on each carbon of the double bond.[5] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents.
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(E)-beta-Bromostyrene: The 'E' stands for entgegen (German for opposite). In this isomer, the high-priority groups on each carbon of the double bond (the phenyl group and the bromine atom) are on opposite sides.[5]
-
(Z)-beta-Bromostyrene: The 'Z' stands for zusammen (German for together). In this isomer, the high-priority groups are on the same side of the double bond.[5]
Caption: Geometric isomers of beta-bromostyrene.
Physical and Chemical Properties
The physical and chemical properties of beta-bromostyrene can vary between its isomers. The data presented below is a compilation from various sources.
Physical Properties
| Property | Value (Mixture/Unspecified) | (E)-trans-isomer | (Z)-cis-isomer |
| Molecular Formula | C₈H₇Br | C₈H₇Br[6] | C₈H₇Br[7] |
| Molecular Weight | 183.04 g/mol [8] | 183.04 g/mol [6] | 183.04 g/mol |
| Appearance | Clear yellowish to brown liquid[3] | - | - |
| Odor | Strong hyacinth odor[8] | Pleasant odor[4] | - |
| Melting Point | 7 °C[9][10] | 7 °C[8] | -7 °C[8] |
| Boiling Point | 219-221 °C (lit.)[3]; 112 °C at 20 mmHg[8][10] | 108 °C at 20 mmHg[8] | 55-56 °C at 2 mmHg[8] |
| Density | 1.427 g/mL at 25 °C[9] | 1.4269 g/cm³ at 16 °C[8] | 1.4322 g/cm³ at 10 °C[8] |
| Refractive Index | n20/D 1.607 (lit.)[9] | n20/D 1.6093[8] | n22/D 1.5990[8] |
| Solubility | Insoluble in water; miscible with alcohol and ether[1] | Soluble in diethyl ether and ethyl alcohol[8] | - |
| Flash Point | 79 °C (closed cup)[8] | - | - |
| Vapor Pressure | 0.12 mmHg[8] | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of beta-bromostyrene and its isomers.
| Spectroscopy | Data Reference |
| ¹H NMR | Available[8][11][12] |
| ¹³C NMR | Available[6][7][8] |
| Mass Spectrometry | Available[7][8] |
| Infrared (IR) Spectroscopy | Available[8] |
| Raman Spectroscopy | Available[6] |
Reactivity and Chemical Reactions
The reactivity of beta-bromostyrene is dominated by its vinyl bromide and phenyl functionalities, allowing it to participate in a variety of organic reactions.[2]
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Cross-Coupling Reactions: It is a valuable substrate for transition metal-catalyzed reactions like Suzuki and Heck couplings to form more complex molecular structures.[1]
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Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[1]
-
Electrophilic Addition: The double bond can undergo addition reactions with electrophiles. For example, it reacts with formaldehyde in an acidic medium to form 4-phenyl-5-bromo-1,3-dioxanes.[1]
-
Radical Reactions: Beta-bromostyrene can participate in radical-mediated pathways. For instance, its reaction with dinitrogen tetroxide proceeds via a styrenyl radical intermediate.[1]
Caption: Reactivity of beta-bromostyrene.
Experimental Protocols
Several methods have been developed for the synthesis of beta-bromostyrene, often with a focus on controlling the stereochemistry of the product.
Synthesis of (E)-β-Bromostyrene from Cinnamic Acid (Hunsdiecker-type Reaction)
This method utilizes a catalytic Hunsdiecker reaction to produce (E)-β-bromostyrene with high stereoselectivity.[13]
-
Reactants: Cinnamic acid, N-bromosuccinimide (NBS), and a catalytic amount of lithium acetate.[13]
-
Solvent: Polyacrylic acid aqueous solution.[13]
-
Procedure:
-
To a flask, add cinnamic acid, lithium acetate, NBS, sodium polyacrylate aqueous solution, and water.[13]
-
The molar ratio of lithium acetate to cinnamic acid should be between 0.1:1 and 0.5:1, and the molar ratio of NBS to cinnamic acid should be between 1:1 and 1.48:1.[13]
-
Stir the mixture at room temperature for 5-120 minutes to obtain a homogeneous solution.[13]
-
The reaction completes the decarboxylation and bromination, yielding (E)-β-bromostyrene with a trans-to-cis ratio greater than 98%.[13]
-
Extract the organic product with ethyl acetate, wash with water, dry, and remove the solvent via rotary evaporation.[13]
-
Synthesis of cis-β-Bromostyrene Derivatives from Cinnamic Acids
This protocol describes a stereospecific synthesis of cis-β-bromostyrene derivatives via a tandem substitutive bromination-decarboxylation sequence involving a stable β-lactone intermediate.[14]
-
Reactants: Cinnamic acids, bromine.[14]
-
Procedure:
-
Bromination of cinnamic acids leads to the formation of β-lactone intermediates.[14]
-
These intermediates can be isolated and identified in most cases. However, isolation is not necessary for the subsequent step.[14]
-
The β-lactone is then transformed into cis-β-bromostyrene in a stereospecific manner. The mechanism involves deprotonation at the α-position by a base like DBU, followed by an E1cb-like mechanism to form a carboxylate, which then decarboxylates to yield the (Z)-vinyl carbanion. Protonation of this carbanion gives the final (Z)-β-bromostyrene product.[14]
-
Synthesis of (Z)-β-Bromostyrene
This procedure outlines the preparation of (Z)-β-bromostyrene from erythro-α,β-dibromo-β-phenylpropionic acid.[15]
-
Reactants: erythro-α,β-dibromo-β-phenylpropionic acid, sodium azide.[15]
-
Solvent: Dry N,N-dimethylformamide (DMF).[15]
-
Procedure:
-
In a 1-L round-bottomed flask equipped with a magnetic stirrer, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry DMF.[15]
-
Stir the reaction mixture at room temperature for 8 hours.[15]
-
Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.[15]
-
Separate the organic layer, wash it three times with 100-mL portions of water, and then dry it over magnesium sulfate.[15]
-
Filter the solution and evaporate the solvent using a rotary evaporator.[15]
-
Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene. The boiling point is 54–56°C at 1.5 mm Hg, with a yield of 74–76%.[15]
-
Caption: Synthetic routes to E and Z isomers.
Applications
Beta-bromostyrene is a highly versatile reagent in organic chemistry with a broad range of applications.
-
Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where its structure allows for diverse chemical modifications.[2][3]
-
Organic Synthesis: It is a precursor for preparing substituted alkenes, acetylenes, and is used in the total synthesis of natural products and antibiotics.[3]
-
Polymer Chemistry: It can be incorporated into polymers and copolymers to create materials with unique properties such as improved thermal stability or electrical conductivity.[1]
-
Dyes and Pigments: Its reactivity allows it to be integrated into dyes and pigments, enhancing their properties.[1]
-
Catalyst Development: Due to its reactivity in coupling reactions, it is used to evaluate the efficiency and selectivity of new catalysts.[1]
Conclusion
Beta-bromostyrene is a fundamental building block in modern organic synthesis. Its structural features, particularly the presence of a vinyl bromide group attached to a phenyl ring and its existence as distinct E and Z isomers, provide a gateway to a vast number of chemical transformations. The well-established protocols for its synthesis, combined with its diverse reactivity in cross-coupling and other reactions, solidify its importance for researchers in medicinal chemistry, materials science, and drug development.
References
- 1. Buy beta-Bromostyrene | 103-64-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. beta-Bromostyrene | 103-64-0 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. trans-beta-Bromostyrene | C8H7Br | CID 5314126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-Bromostyrene, (Z)- | C8H7Br | CID 5369379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-Bromostyrene | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. beta-Bromostyrene(103-64-0) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. CN101391938A - A kind of preparation method of bromostyrene - Google Patents [patents.google.com]
- 14. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
